molecular formula C12H7F3O B6373527 5-(2,3-Difluorophenyl)-2-fluorophenol CAS No. 1261657-02-6

5-(2,3-Difluorophenyl)-2-fluorophenol

Cat. No.: B6373527
CAS No.: 1261657-02-6
M. Wt: 224.18 g/mol
InChI Key: KPMUHIUIHSWGHH-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)-2-fluorophenol is a fluorinated phenolic derivative featuring a phenol ring substituted with a fluorine atom at position 2 and a 2,3-difluorophenyl group at position 5. Fluorinated aromatic compounds are widely studied due to the unique electronic and steric effects imparted by fluorine atoms, which enhance metabolic stability, lipophilicity, and intermolecular interactions.

Properties

IUPAC Name

5-(2,3-difluorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-9-5-4-7(6-11(9)16)8-2-1-3-10(14)12(8)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMUHIUIHSWGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684228
Record name 2',3',4-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261657-02-6
Record name 2',3',4-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Difluorophenyl)-2-fluorophenol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,3-difluorophenylboronic acid with 2-fluorophenol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of 5-(2,3-Difluorophenyl)-2-fluorophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce nitro, sulfonyl, or halogen groups onto the phenyl ring.

Scientific Research Applications

5-(2,3-Difluorophenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 5-(2,3-Difluorophenyl)-2-fluorophenol with structurally related compounds, focusing on substitution patterns, physicochemical properties, synthesis, and applications.

Structural Differences and Substitution Patterns

Compound Name CAS Number Molecular Formula Substituents Key Structural Features References
5-(2,3-Difluorophenyl)-2-fluorophenol Not provided C₁₂H₇F₃O 2,3-difluorophenyl at position 5; fluorine at position 2 of phenol Fluorine atoms at ortho and meta positions on phenyl; phenolic -OH group
4-(2,3-Difluorophenyl)-2-fluorophenol 1261765-47-2 C₁₂H₇F₃O 2,3-difluorophenyl at position 4; fluorine at position 2 of phenol Difluorophenyl substitution shifted to position 4; altered steric/electronic effects
5-(3,5-Difluorophenyl)-2-methoxyphenol 918629-67-1 C₁₃H₁₀F₂O₂ 3,5-difluorophenyl at position 5; methoxy at position 2 of phenol Symmetric difluorination at phenyl; methoxy group reduces acidity compared to -OH
5-(2,3-Dichlorophenyl)-2-fluoropyridine Omitted C₁₁H₆Cl₂FN 2,3-dichlorophenyl at position 5; fluorine at position 2 of pyridine Chlorine replaces fluorine; pyridine core instead of phenol

Key Observations :

  • Functional Groups: Replacing the phenolic -OH with a methoxy group (as in 5-(3,5-Difluorophenyl)-2-methoxyphenol) reduces hydrogen-bonding capacity and acidity, which could influence solubility and bioavailability .
  • Core Heterocycle : Pyridine-based analogs (e.g., 5-(2,3-Dichlorophenyl)-2-fluoropyridine) exhibit different electronic properties due to nitrogen’s electronegativity, impacting applications in catalysis or electronics .

Physicochemical and Functional Properties

Electronic and Steric Effects
  • Phenolic vs. Pyridine Cores: Phenolic -OH groups enable hydrogen bonding, improving crystallinity, while pyridine cores offer π-π stacking capabilities, useful in organic semiconductors .
Solubility and Stability
  • Methoxy Substitution: 5-(3,5-Difluorophenyl)-2-methoxyphenol likely exhibits higher lipophilicity than phenolic analogs, favoring blood-brain barrier penetration in pharmaceuticals .
  • Chlorine vs. Fluorine : Dichlorophenyl analogs (e.g., 5-(2,3-Dichlorophenyl)-2-fluoropyridine) may have lower metabolic stability due to chlorine’s larger atomic radius and weaker C-Cl bond strength compared to C-F .

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